4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 718632-61-2
VCID: VC7295146
InChI: InChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H
SMILES: CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride

CAS No.: 718632-61-2

Cat. No.: VC7295146

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74

* For research use only. Not for human or veterinary use.

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride - 718632-61-2

Specification

CAS No. 718632-61-2
Molecular Formula C13H18ClNO3
Molecular Weight 271.74
IUPAC Name 4-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H
Standard InChI Key MDDOCCNDVQLAER-UHFFFAOYSA-N
SMILES CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . Its structure comprises a benzoic acid core linked via an ether bond to a 1-methylpiperidin-4-yl group, protonated as a hydrochloride salt (Fig. 1). The piperidine ring adopts a chair conformation, with the methyl group at the 1-position contributing to steric hindrance and influencing pharmacokinetic properties .

Physicochemical Characteristics

Key properties include:

  • Boiling Point: 305.3°C at 760 mmHg

  • Flash Point: 111.9°C

  • LogP: 2.68 (indicating moderate lipophilicity)

  • Exact Mass: 255.103 g/mol

  • Polar Surface Area (PSA): 29.54 Ų

The hydrochloride salt enhances aqueous solubility, critical for oral bioavailability. The compound’s stability under ambient conditions remains under investigation, though analogous derivatives require storage at 2–8°C under inert atmospheres .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-[(1-methylpiperidin-4-yl)oxy]benzoic acid hydrochloride involves multi-step organic transformations (Scheme 1):

Step 1: Buchwald-Hartwig Coupling
4-Hydroxybenzoic acid derivatives are coupled with 1-methylpiperidin-4-amine using palladium acetate (Pd(OAc)₂) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) in 1,4-dioxane. This step achieves C–O bond formation with yields exceeding 90% .

Step 2: Hydrolysis and Salt Formation
The intermediate ester undergoes alkaline hydrolysis (LiOH/THF/MeOH) to yield the free acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Reaction Optimization

Critical parameters include:

  • Catalyst Loading: 5 mol% Pd(OAc)₂ ensures complete conversion.

  • Temperature: Reactions proceed optimally at 80°C under nitrogen.

  • Workup: Silica gel chromatography (ethyl acetate/hexane) purifies intermediates .

Pharmacological Profile

Mechanism of Action

Structurally related diphenylether derivatives (e.g., 13g, 13h) inhibit CDK8 with IC₅₀ values of 2.5–7.8 nM, promoting osteoblast differentiation via Wnt/β-catenin pathway activation . The 1-methylpiperidinyl moiety enhances blood-brain barrier permeability, though target engagement specificity requires further validation.

In Vitro Efficacy

In MC3T3-E1 osteoblast models, analogs demonstrate:

  • EC₂₀₀ (Alkaline Phosphatase Induction): 11.3–31.1 nM

  • Dose-Dependent Mineralization: 2.5-fold increase at 100 nM

In Vivo Performance

Ovariectomized rat studies (10 mg/kg/day, 8 weeks) show:

  • Plasma Bone ALP Increase: 148% (vs. sham controls)

  • Cortical Bone Volume: +18% (micro-CT analysis)

  • Trabecular Preservation: No significant loss post-ovariectomy

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃):

  • δ 1.81 (s, 3H, CH₃-piperidine)

  • δ 3.70–4.15 (m, 4H, piperidine-O-CH₂)

  • δ 7.73–8.25 (m, 3H, aromatic H)

HPLC-MS:

  • Retention Time: 6.8 min (C18 column, 0.1% formic acid)

  • [M+H]⁺: 256.11 (calculated 255.10)

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